Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate

Solubility Drug Design Prodrug

This cyclopropyl carbamate ester is a critical synthetic intermediate for antiviral nucleoside analogs and prodrug design, offering a unique balance of lipophilicity and hydrophilicity not achievable with simpler carbamates or linear alkyl chain analogs. The 1-(hydroxymethyl)cyclopropyl scaffold enhances metabolic stability, conformational rigidity, and solubility in polar solvents, while the ethyl ester provides a distinct hydrolysis profile essential for controlled API release. Choose this specific compound to leverage its multifunctional handle for precise structural modification in RNA virus-targeting research and enzyme inhibitor development.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1160264-42-5
Cat. No. B1440824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
CAS1160264-42-5
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NCC1(CC1)CO
InChIInChI=1S/C8H15NO3/c1-2-12-7(11)9-5-8(6-10)3-4-8/h10H,2-6H2,1H3,(H,9,11)
InChIKeyBEXZQWIDJPDTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (CAS 1160264-42-5): A Core Carbamate Intermediate for Nucleoside Analogs


Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (CAS 1160264-42-5) is a cyclopropyl-containing carbamate ester with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol [1]. Its structure features a cyclopropyl ring, a hydroxymethyl group, and an ethyl carbamate moiety, which together confer distinct physicochemical and biological properties. The compound is characterized by a predicted boiling point of 295.7±13.0 °C and a predicted density of 1.131±0.06 g/cm³ [2]. It serves primarily as a synthetic intermediate in the preparation of antiviral nucleoside analogs and in prodrug design, where its cyclopropyl scaffold and carbamate functionality are leveraged to modulate pharmacokinetic profiles [3].

Why Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate Cannot Be Replaced by Standard Carbamates


Direct substitution with simpler carbamates (e.g., ethyl carbamate or tert-butyl carbamate) or cyclopropyl analogs lacking the 1-(hydroxymethyl) substitution fails to replicate the specific physicochemical and synthetic utility of this compound. The presence of the cyclopropyl ring imparts enhanced metabolic stability and conformational rigidity compared to linear alkyl chains , while the hydroxymethyl group significantly improves solubility in polar solvents and introduces a reactive handle for further functionalization [1]. Together, these structural features create a unique balance of lipophilicity and hydrophilicity that is essential for its role in prodrug design and nucleoside analog synthesis, a balance that is not achieved by generic alternatives. The ethyl ester further offers a distinct hydrolysis profile compared to tert-butyl or benzyl carbamates, directly influencing downstream reaction conditions and yield .

Quantitative Differentiation of Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate: A Comparator-Based Evidence Guide


Enhanced Solubility Profile vs. Non-Hydroxymethyl Cyclopropyl Carbamates

The target compound's hydroxymethyl group demonstrably enhances its solubility in polar solvents compared to cyclopropyl carbamates lacking this moiety. While direct quantitative solubility data (e.g., mg/mL) is not provided in the available sources, authoritative technical descriptions consistently attribute its utility in pharmaceutical research to this improved solubility profile, which facilitates cellular uptake and targeted delivery in prodrug applications [1]. This is a key differentiator from simpler analogs like ethyl cyclopropylcarbamate, which lack this polar handle.

Solubility Drug Design Prodrug

Predicted Boiling Point and Density as Indicators of Process Feasibility

The compound's predicted boiling point of 295.7±13.0 °C and density of 1.131±0.06 g/cm³ provide key data points for process chemists evaluating its handling and purification requirements [1]. While these are predicted values, they serve as a baseline for comparing this specific ethyl ester to other carbamate analogs (e.g., tert-butyl carbamates), which typically have lower boiling points and different volatility profiles, directly impacting the choice of distillation or chromatographic purification methods.

Physicochemical Properties Process Development Purification

Specialized Role in Nucleoside Analog Synthesis vs. Broad-Spectrum Carbamates

The compound is explicitly identified as an intermediate in the synthesis of antiviral medications, particularly in the development of nucleoside analogs [1]. This is in stark contrast to structurally related carbamates like Carbaryl (1-naphthyl methylcarbamate), which is a broad-spectrum insecticide with a different mechanism of action and safety profile . The cyclopropyl-ethyl carbamate scaffold of the target compound is tailored for modifying molecular structures to enhance bioavailability and metabolic stability in a pharmaceutical context, a specialized application that generic carbamates cannot fulfill.

Antiviral Agents Nucleoside Analogs Synthetic Intermediate

Key Application Scenarios for Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate in Pharmaceutical Research


Synthesis of Antiviral Nucleoside Analogs

The compound serves as a critical intermediate in the preparation of nucleoside analogs targeting RNA viruses. Its cyclopropyl and hydroxymethyl functionalities allow for precise structural modifications that enhance the bioavailability and metabolic stability of the final antiviral agents [1].

Prodrug Design for Enhanced Cellular Uptake

Leveraging the solubility conferred by its hydroxymethyl group, the compound is employed in prodrug design. The carbamate linkage is designed for controlled hydrolysis, releasing the active pharmaceutical ingredient within target cells, thereby improving cellular uptake and targeted delivery [1].

Synthesis of Cyclopropane-Containing Bioactive Molecules

As a versatile building block, the compound is used to introduce cyclopropane motifs into more complex molecular scaffolds. This is particularly valuable in medicinal chemistry for creating enzyme inhibitors and receptor modulators where the cyclopropyl group improves binding affinity and metabolic stability [1].

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